Momordicoside B
CAS No.: 75799-04-1
Cat. No.: VC0116658
Molecular Formula: C₄₇H₈₀O₁₉
Molecular Weight: 949.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75799-04-1 |
---|---|
Molecular Formula | C₄₇H₈₀O₁₉ |
Molecular Weight | 949.13 |
IUPAC Name | 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3 |
SMILES | CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |
Introduction
Chemical Structure and Properties
Momordicoside B is a complex cucurbitane-type triterpenoid glycoside with the molecular formula C47H80O19 . Its complete IUPAC name is 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol . The structure encompasses a cucurbitane-type triterpene skeleton with attached sugar moieties, typical of the glycosidic compounds found in bitter gourd.
The compound can be represented with the following SMILES notation:
CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Physical and Chemical Characteristics
Momordicoside B exhibits specific physical and chemical properties that influence its pharmacological activities. Based on predicted collision cross section data, the compound demonstrates various mass-to-charge ratios and cross-sectional areas depending on the adduct formed:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 949.53664 | 292.8 |
[M+Na]⁺ | 971.51858 | 291.3 |
[M+NH₄]⁺ | 966.56318 | 292.5 |
[M+K]⁺ | 987.49252 | 297.7 |
[M-H]⁻ | 947.52208 | 286.7 |
[M+Na-2H]⁻ | 969.50403 | 309.4 |
[M]⁺ | 948.52881 | 291.3 |
[M]⁻ | 948.52991 | 291.3 |
Table 1: Predicted Collision Cross Section data for Momordicoside B adducts
Botanical Source and Distribution
Momordicoside B is predominantly found in Momordica charantia L., commonly known as bitter gourd, bitter melon, or karela. This plant belongs to the Cucurbitaceae family and is widely distributed in tropical and subtropical regions including Asia, Africa, and the Caribbean .
Occurrence in Plant Parts
The compound is one of many bioactive constituents isolated from various parts of the bitter gourd plant. Like other cucurbitane-type triterpenoids and their glycosides, Momordicoside B is primarily found in the fruit of Momordica charantia, although the exact concentration may vary depending on factors such as growth conditions, geographic location, and plant maturity.
Biological Activities
Anti-diabetic Properties
Momordicoside B has demonstrated notable anti-diabetic properties through various mechanisms. Research has shown that it can influence glucose production at a concentration of 10 nM with approximately 30% efficacy . This effect is part of the broader anti-diabetic activity profile of bitter gourd extracts, which have been traditionally used for diabetes management in various cultural medical systems.
Comparative Activity Among Momordica charantia Compounds
When compared with other bioactive compounds isolated from bitter gourd, Momordicoside B shows distinctive activity profiles. The following table summarizes the relative activities of select compounds from Momordica charantia:
Compound | Blood Glucose | Glucose Production | Glucose Uptake | Insulin Resistance |
---|---|---|---|---|
Momordicoside B | Not specified | 10 (30%) | Not specified | Not specified |
Momordicoside K | Not specified | Not specified | 10 (40%) | 870 (69.0%), 1,330 (47.5%) |
Karaviloside XI | Not specified | 0.1 (80%) | Not specified | 870 (66.4%), 1,330 (49.4%) |
Momordicoside A | Not specified | Not specified | Not specified | 870 (68–77%), 50 (21.71%), 1,330 (33.5%) |
Table 2: Comparative bioactivities of select compounds from Momordica charantia
Research Methodologies
Isolation and Characterization
The isolation of Momordicoside B typically involves several chromatographic steps, including extraction of plant material with organic solvents, followed by various separation techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).
Structural elucidation is commonly performed using spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-visible (UV-Vis) spectroscopy
Bioactivity Assays
The biological activities of Momordicoside B have been evaluated using various experimental models:
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For anti-diabetic properties:
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Glucose production assays (e.g., using liver cells or hepatocytes)
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Glucose uptake assays (e.g., in muscle cells or adipocytes)
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GLUT4 translocation studies
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For antiviral activity:
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Molecular docking studies against viral protein targets
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Binding energy calculations
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Structure-Activity Relationships
The bioactivity of Momordicoside B is likely influenced by its specific structural features. As a cucurbitane-type triterpenoid glycoside, several structural elements may contribute to its biological effects:
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The cucurbitane triterpene skeleton, which provides the basic framework for activity
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The glycosidic moieties, which can influence solubility, absorption, and target binding
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The presence of hydroxy groups, which can form hydrogen bonds with target proteins
Comparative studies with related compounds from Momordica charantia suggest that structural variations, particularly in the glycosidic portions and oxidation patterns, can significantly influence the biological activity profile .
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